

Fenebrutinib drug-drug interaction assessment

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Compound Focus: Fenebrutinib

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Fenebrutinib Drug-Drug Interaction Profile

The table below summarizes the key DDI parameters of **fenebrutinib** based on clinical and in vitro studies.

Role	Enzyme/Transporter	Interaction Magnitude / Parameters	Clinical Recommendation/Implication
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| **As a Substrate** | **CYP3A** [1] [2] [3] | - **Itraconazole (strong inhibitor)**: Increased AUC, but decreased Cmax due to excipient complexation [3].

- Considered a **sensitive CYP3A substrate** [3]. | Co-administration with strong CYP3A inhibitors may increase **fenebrutinib** exposure. | | **As an Inhibitor** | **CYP3A (Time-Dependent)** [2] [3] | - **Midazolam (sensitive substrate)**: ~2-fold increase in AUC [2].
- **Simvastatin (substrate)**: ~2.5-fold increase in AUC [2]. | May increase exposure of co-administered CYP3A substrates. | | **BCRP** [2] [3] | - **Rosuvastatin (substrate)**: ~2.7-fold increase in AUC [2].
- In vitro IC₅₀: 9.40 μM [2]. | Likely to increase exposure of BCRP substrates (e.g., rosuvastatin). | | **OATP1B** | - In vitro IC₅₀: 19.7 μM (OATP1B1), 7.15 μM (OATP1B3) [2].
- **Clinical DDI with rosuvastatin**: The observed interaction is attributed primarily to BCRP inhibition, with minimal clinical inhibition of OATP1B, as confirmed by a lack of change in coproporphyrin (OATP1B biomarker) levels [2] [3]. | Clinical inhibition is considered weak or not significant. |

Experimental Protocols for DDI Assessment

The following methodologies are derived from studies used to characterize **fenebrutinib**'s DDI potential.

In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI)

This protocol assesses reversible and time-dependent inhibition of major CYP enzymes [2].

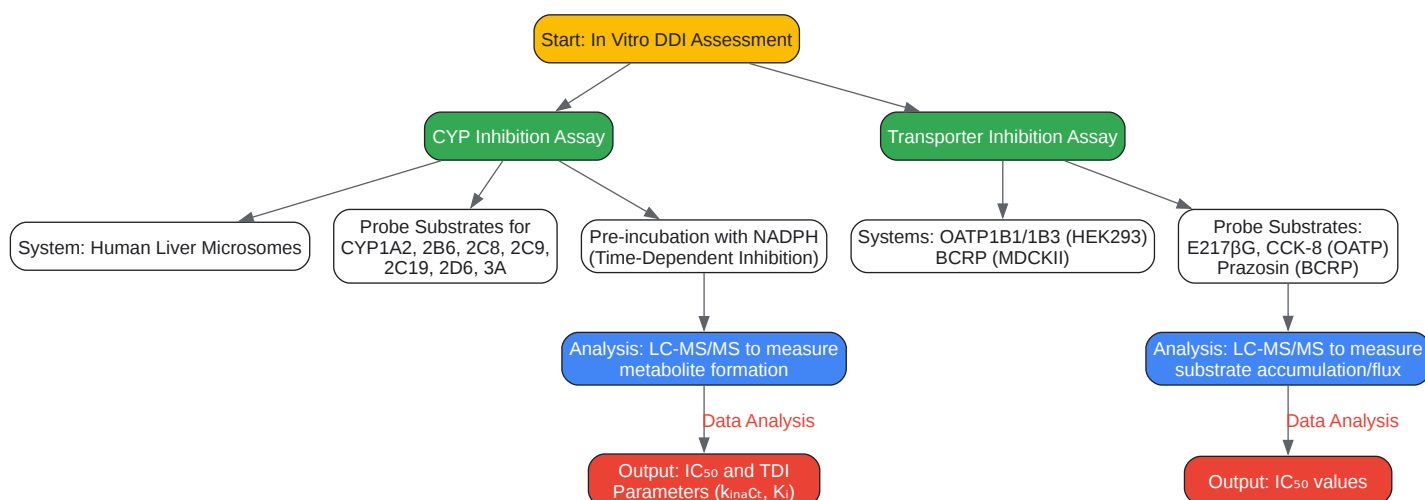
- **System:** Human liver microsomes (HLM).
- **Probe Substrates:** Specific substrates for CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A (e.g., midazolam and testosterone).
- **Procedure:**
 - Pre-incubate **fenebrutinib** (concentrations up to 50 μ M) with NADPH in HLM.
 - For TDI assessment, conduct a longer pre-incubation (e.g., 30 minutes) before adding the probe substrate.
 - For reversible inhibition, add the probe substrate without a pre-incubation step.
 - Quantify metabolite formation using LC-MS/MS to determine enzyme activity.
- **Key Finding:** **Fenebrutinib** showed time-dependent inhibition of CYP3A, with kinetic parameters (k_{inact} and K_I) determined using midazolam and testosterone as probes [2].

In Vitro Transporter Inhibition Assay

This protocol evaluates inhibition of uptake and efflux transporters [2].

- **Systems:**
 - **OATP1B1/1B3:** HEK293 cells overexpressing the transporters.
 - **BCRP:** MDCKII cells overexpressing BCRP.
- **Probe Substrates:**
 - OATP1B1/1B3: Estradiol-17- β -D-glucuronide (E217 β G) and cholecystokinin-8 (CCK-8).
 - BCRP: Prazosin.
- **Procedure:**
 - Incubate transporter-expressing cells with the probe substrate in the presence of increasing concentrations of **fenebrutinib**.
 - Measure the intracellular accumulation (for uptake transporters) or transepithelial flux (for efflux transporters) of the probe.
 - Calculate IC₅₀ values from the concentration-response data.
- **Key Finding:** **Fenebrutinib** inhibited OATP1B1, OATP1B3, and BCRP in vitro, with IC₅₀ values informing clinical DDI risk [2].

The workflow for these key in vitro experiments can be summarized as follows:



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Clinical DDI Study with Probe Cocktail

A clinical study design to comprehensively assess DDI potential in humans [2].

- **Design:** Open-label, fixed-sequence, or randomized crossover study in healthy volunteers.
- **Fenebrutinib Dosing:** 200 mg twice daily.
- **Probe Substrates:**
 - **Midazolam:** Sensitive CYP3A substrate.
 - **Simvastatin:** CYP3A and OATP1B substrate.
 - **Rosuvastatin:** BCRP and OATP1B substrate.
- **Endpoint:** Compare the geometric mean ratio (GMR) of the Area Under the Curve (AUC) and maximum concentration (C_{max}) for each probe with and without **fenebrutinib**.

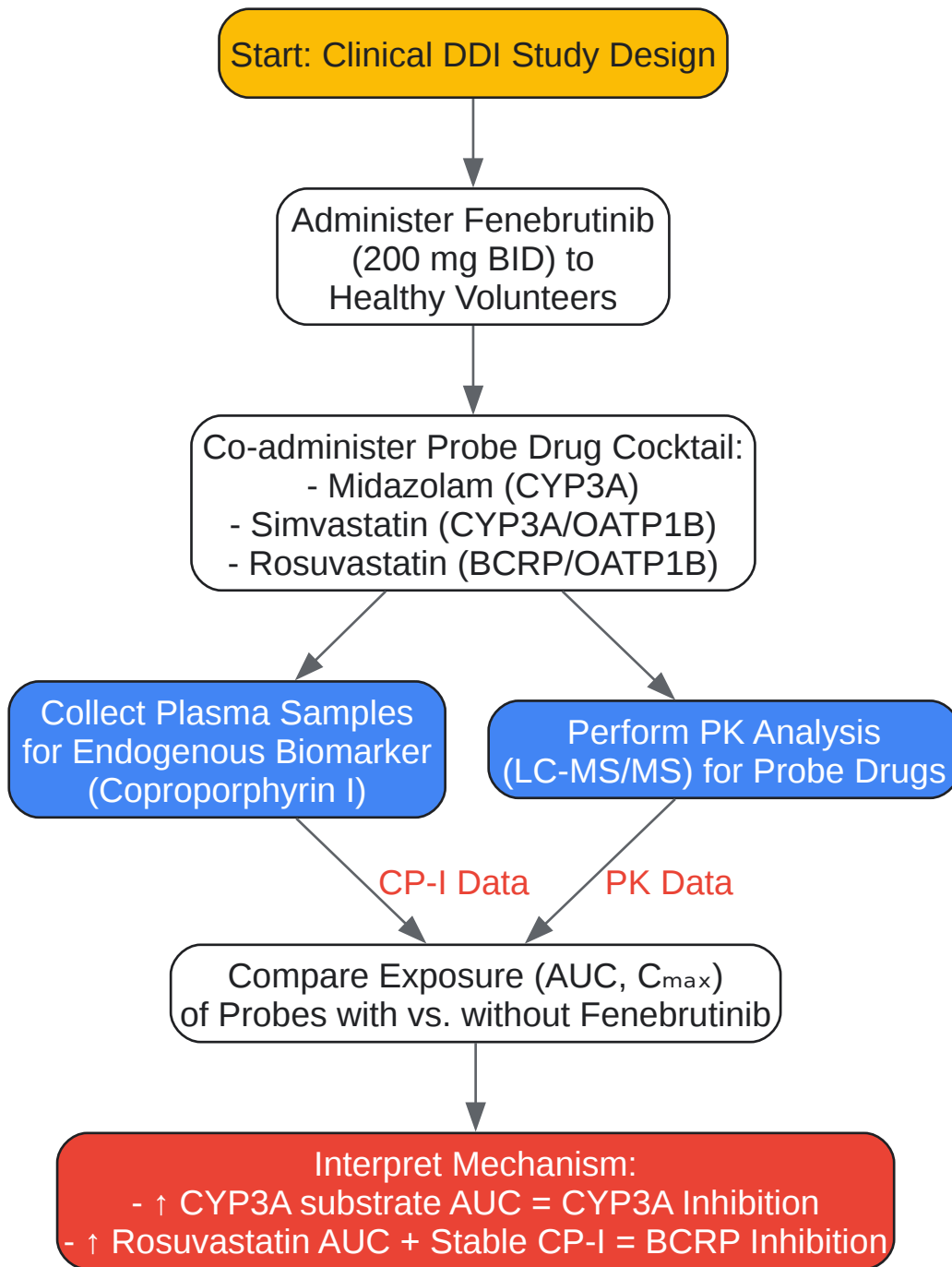
- **Key Finding: Fenebrutinib** increased the exposure (AUC) of midazolam, simvastatin, and rosuvastatin by approximately 2- to 2.7-fold [2].

Use of Endogenous Biomarkers for Transporter DDI

A novel approach to decipher the mechanism of complex DDIs [2].

- **Biomarker: Coproporphyrin I (CP-I)**, an endogenous compound that is a selective substrate for OATP1B1/1B3.
- **Procedure:**
 - In the clinical DDI study, collect plasma samples from subjects.
 - Measure CP-I levels using LC-MS/MS when **fenebrutinib** is administered alone and when co-administered with a probe like rosuvastatin.
- **Data Interpretation:** No change in CP-I levels indicates a lack of clinically significant OATP1B inhibition. This helps attribute any increase in rosuvastatin exposure to BCRP inhibition instead [2].

The strategic approach for a clinical DDI assessment, incorporating endogenous biomarkers, is outlined below:



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Frequently Asked Questions (FAQs)

Q1: Is fenebrutinib a sensitive CYP3A substrate? Yes, based on the totality of evidence from clinical DDI studies and PBPK modeling, **fenebrutinib** is considered a **sensitive CYP3A substrate** [3]. Co-administration with strong CYP3A inhibitors requires caution.

Q2: How can we determine if fenebrutinib's DDI with rosuvastatin is due to OATP1B or BCRP inhibition? The mechanism can be deciphered using a combination of methods:

- **Clinical DDI Data:** A greater increase in C_{max} relative to AUC suggests BCRP inhibition [3].
- **Endogenous Biomarker:** Measure **coproporphyrin I (CP-I)**. If CP-I levels do not change with **fenebrutinib** treatment, it indicates a lack of clinical OATP1B inhibition, pointing to BCRP as the primary mechanism for the interaction [2] [3].

Q3: Why did itraconazole decrease the C_{max} of fenebrutinib despite being a strong CYP3A inhibitor? This unexpected observation was mechanistically explained through PBPK modeling. The **excipient hydroxypropyl- β -cyclodextrin (H- β -CD)** in the itraconazole solution forms a complex with **fenebrutinib** in the gut, temporarily reducing its absorption rate and lowering C_{max} . However, itraconazole still inhibits CYP3A-mediated metabolism, leading to an overall increase in **fenebrutinib** AUC [3].

Q4: What is the role of PBPK modeling in fenebrutinib's DDI assessment? Physiologically-based pharmacokinetic (PBPK) modeling was used to:

- Rationalize complex DDI results (e.g., the itraconazole interaction) [3].
- Confirm the primary role of BCRP over OATP1B inhibition [3].
- Support **fenebrutinib**'s classification as a sensitive CYP3A substrate, enabling model-informed drug development and dosing recommendations without additional dedicated clinical studies [3].

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References

1. Investigation of Fenebrutinib Metabolism and Bioactivation ... [pmc.ncbi.nlm.nih.gov]
2. Complex DDI by Fenebrutinib and the Use of Transporter ... [pmc.ncbi.nlm.nih.gov]

3. Physiologically-Based Pharmacokinetic Model-Informed Drug ... [pmc.ncbi.nlm.nih.gov]

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